4-Hexyl-N-(p-tolyl)aniline
Description
4-Hexyl-N-(p-tolyl)aniline is a diarylamine derivative featuring a hexyl chain at the para position of the aniline ring and a p-tolyl (4-methylphenyl) group attached via a nitrogen atom. While direct references to this compound are absent in the provided evidence, its structural analogs—substituted N-(p-tolyl)anilines—are extensively documented. These compounds are synthesized via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nitrosonium-initiated C–N bond formation . The hexyl substituent likely enhances lipophilicity and solubility compared to shorter alkyl or electron-donating groups, which may influence applications in organic electronics or pharmaceuticals.
Properties
Molecular Formula |
C19H25N |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(4-hexylphenyl)-4-methylaniline |
InChI |
InChI=1S/C19H25N/c1-3-4-5-6-7-17-10-14-19(15-11-17)20-18-12-8-16(2)9-13-18/h8-15,20H,3-7H2,1-2H3 |
InChI Key |
VKMIHSYVILNQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-hexylaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed amination of aryl halides with primary amines. This method offers high yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives .
Scientific Research Applications
4-Hexyl-N-(p-tolyl)aniline has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).
Materials Science: It is utilized in the fabrication of mixed-mode, monolithic materials for capillary liquid chromatography (LC).
Dye Intermediates: The compound serves as an intermediate in the synthesis of various dyes, which are used in textile and printing industries.
Mechanism of Action
The mechanism of action of 4-Hexyl-N-(p-tolyl)aniline involves its interaction with molecular targets through various pathways:
Electron Donor-Acceptor Interactions: The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices.
Nucleophilic Catalysis: In certain reactions, the compound can act as a nucleophilic catalyst, enhancing the rate of hydrazone formation and exchange reactions.
Comparison with Similar Compounds
Key Trends and Insights
- Substituent Effects: Electron-withdrawing groups (e.g., -F) improve cross-coupling efficiency by activating the aromatic ring (81% yield for 4d) . Electron-donating groups (e.g., -OCH₃) stabilize intermediates but may reduce electrophilicity (67% yield for 3ba) . Steric hindrance (e.g., isopropyl in 4-Isopropyl-N-(p-tolyl)aniline) can lower yields unless optimized .
Reaction Optimization :
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
